1-(thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
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Overview
Description
The compound “1-(thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a quinazolinone structure, which is a type of heterocyclic compound that is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thiophene ring and the quinazolinone structure could potentially undergo various types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined through various laboratory tests .Scientific Research Applications
Synthesis and Chemical Properties
The compound 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is related to various synthesized derivatives with potential biological activities. Studies have focused on synthesizing and characterizing similar thioxoquinazolinone derivatives to explore their antimicrobial, anticonvulsant, and anticancer properties. For instance, novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones synthesized from anthranilic acid showed broad-spectrum antimicrobial activity and significant anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013). Similarly, compounds demonstrating significant antibacterial activity against various strains were synthesized, indicating the potential for these compounds in developing new antimicrobial agents (Osarodion Peter Osarumwense, 2022).
Anticancer Potential
Research into the synthesis of thiophene-quinoline derivatives adopting a click chemistry approach has led to the identification of potent and selective cytotoxic agents against various human cancer cell lines, highlighting the anticancer potential of these compounds. This research underscores the relevance of such compounds in developing new anticancer therapies (Dina I. A. Othman et al., 2019).
Antimicrobial Activities
Studies have shown that synthesized thioxoquinazolinone derivatives possess significant antimicrobial activities, with some compounds demonstrating higher antibacterial activities compared to standard drugs. This suggests the compounds' effectiveness in combating microbial infections and their potential as leads for new antimicrobial agents development (Osarodion Peter Osarumwense, 2022).
Anti-inflammatory and Analgesic Evaluation
Derivatives of 2-thioxoquinazolin-4(3H)-one have also been evaluated for their anti-inflammatory and analgesic properties. Certain compounds have shown to exhibit excellent anti-inflammatory activity, with significant activity compared to standard drugs like diclofenac sodium. This indicates the potential of these compounds in developing new anti-inflammatory and analgesic drugs (A. Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-sulfanylidene-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c16-13-14-12(17)10-5-1-2-6-11(10)15(13)8-9-4-3-7-18-9/h3-4,7H,1-2,5-6,8H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLUPOUZKZALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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